2-Iodo-1,3-dimethoxybenzene 2-Iodo-1,3-dimethoxybenzene
Brand Name: Vulcanchem
CAS No.: 16932-44-8
VCID: VC21050188
InChI: InChI=1S/C8H9IO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
SMILES: COC1=C(C(=CC=C1)OC)I
Molecular Formula: C8H9IO2
Molecular Weight: 264.06 g/mol

2-Iodo-1,3-dimethoxybenzene

CAS No.: 16932-44-8

Cat. No.: VC21050188

Molecular Formula: C8H9IO2

Molecular Weight: 264.06 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-1,3-dimethoxybenzene - 16932-44-8

Specification

CAS No. 16932-44-8
Molecular Formula C8H9IO2
Molecular Weight 264.06 g/mol
IUPAC Name 2-iodo-1,3-dimethoxybenzene
Standard InChI InChI=1S/C8H9IO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
Standard InChI Key WCYZALIKRBYPOM-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)I
Canonical SMILES COC1=C(C(=CC=C1)OC)I

Introduction

Chemical Identity and Structure

2-Iodo-1,3-dimethoxybenzene is a halogenated dimethoxybenzene derivative with the molecular formula C8H9IO2. It is also known by several synonyms including 2,6-dimethoxyiodobenzene and benzene, 2-iodo-1,3-dimethoxy-. The compound features a benzene ring with an iodine substituent flanked by two methoxy groups in a symmetrical arrangement. This structural configuration confers specific chemical properties that make it valuable in organic synthesis.

The compound is registered with the Chemical Abstracts Service (CAS) under the number 16932-44-8 . Its structural arrangement results in a relatively symmetrical molecule where the two methoxy groups create a distinctive electronic environment around the iodine atom, influencing its reactivity patterns.

Physical and Chemical Properties

2-Iodo-1,3-dimethoxybenzene appears as white to yellow crystals at room temperature . Its physical and chemical properties have been thoroughly documented and are summarized in the following table:

PropertyValue
Molecular FormulaC8H9IO2
Molecular Weight264.06 g/mol
Physical StateSolid (white to yellow crystals)
Melting Point105-106°C
Boiling Point287°C
Flash Point127°C
Vapor Pressure0.005 mmHg at 25°C
Density1.655 g/cm³
InChIInChI=1/C8H9IO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3

The compound's relatively high melting and boiling points compared to non-halogenated dimethoxybenzenes reflect the presence of the iodine atom, which increases molecular weight and contributes to stronger intermolecular forces . The low vapor pressure indicates limited volatility at room temperature, which affects its handling characteristics in laboratory and industrial settings.

Synthesis Methods

Several methods have been developed for the synthesis of 2-Iodo-1,3-dimethoxybenzene, with direct iodination of 1,3-dimethoxybenzene being the most straightforward approach.

Direct Iodination with Hydrogen Peroxide

A particularly efficient solvent-free method involves the direct iodination of 1,3-dimethoxybenzene using molecular iodine as the iodinating agent and hydrogen peroxide as a mediator:

  • Finely powdered iodine (1.27 g, 5 mmol) is added to 1,3-dimethoxybenzene (10 mmol, 1.38 g)

  • 30% aqueous H2O2 (0.68 g, containing 6 mmol of active H2O2) is added

  • The mixture is stirred at 45°C for 5 hours

  • After reaction completion, aqueous Na2S2O3 (10%, 30 mL) is added to destroy unreacted iodine

  • The organic product is separated, yielding 2.38 g (90%) of 2-iodo-1,3-dimethoxybenzene

This method is particularly advantageous due to its high yield, relatively mild conditions, and absence of additional solvents, making it environmentally more favorable than traditional iodination methods.

Comparative Reactivity of Methoxybenzenes

Research indicates that the reactivity of dimethoxybenzenes toward iodination varies significantly with the substitution pattern. 1,3-Dimethoxybenzene shows moderate reactivity, while 1,3,5-trimethoxybenzene demonstrates enhanced reactivity due to the increased activation of the aromatic ring by the third methoxy group . In contrast, 1,4-dimethoxybenzene shows notably lower reactivity toward iodination under similar conditions, with no transformation observed even after extended reaction times .

Reactivity and Chemical Transformations

The reactivity of 2-Iodo-1,3-dimethoxybenzene is primarily determined by the presence of the iodine atom and the activating effect of the methoxy groups on the aromatic ring.

Cross-Coupling Reactions

2-Iodo-1,3-dimethoxybenzene serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters to form biaryl derivatives

  • Sonogashira coupling with terminal alkynes to introduce alkynyl groups

  • Heck reactions with alkenes to form styrene derivatives

  • Stille coupling with organostannanes to introduce various carbon-based substituents

The reactivity in these transformations is enhanced by the activating effect of the two methoxy groups, which increase electron density in the aromatic ring, facilitating the oxidative addition step in the catalytic cycle.

Applications in Organic Synthesis

2-Iodo-1,3-dimethoxybenzene has found significant applications in organic synthesis, particularly as a building block for more complex molecules.

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of pharmaceutically relevant compounds, including:

  • Anti-inflammatory agents with modified dimethoxybenzene cores

  • Analgesic compounds utilizing the 1,3-dimethoxy substitution pattern

  • Antioxidant molecules where the iodine position is substituted with various functional groups

Material Science Applications

In materials science, 2-Iodo-1,3-dimethoxybenzene is employed in the synthesis of:

  • Conductive polymers through polymerization reactions following functional group modifications

  • Liquid crystal components where the rigid aromatic core provides structural stability

  • Fluorescent compounds after appropriate functional group transformations

Research Findings and Recent Developments

Optimization of Iodination Methods

Recent research has focused on improving the synthesis of 2-Iodo-1,3-dimethoxybenzene through more environmentally friendly approaches. The solvent-free method using hydrogen peroxide as a mediator represents a significant advancement over traditional methods that often require toxic solvents or harsh reaction conditions .

Comparative studies have shown that 1,3-dimethoxybenzene can be efficiently iodinated to yield 2-Iodo-1,3-dimethoxybenzene under relatively mild conditions (45°C) with high conversion rates and yields (90%) . This research has established optimal reagent ratios and reaction conditions that maximize yield while minimizing waste and energy consumption.

Structure-Activity Relationship Studies

Research examining the relationship between structural modifications of 2-Iodo-1,3-dimethoxybenzene and biological activity has yielded valuable insights for drug development. The 1,3-dimethoxy substitution pattern has been associated with specific biological activities that can be modulated through modifications at the iodine position.

Analytical Techniques for Characterization

Various analytical techniques are employed to characterize 2-Iodo-1,3-dimethoxybenzene and monitor its reactions:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for monitoring reactions involving 2-Iodo-1,3-dimethoxybenzene, as shown in studies where the conversion of 1,3-dimethoxybenzene to its iodinated product was determined from ¹H NMR spectra of crude reaction mixtures .

  • Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, particularly the characteristic C-O stretching bands of the methoxy groups.

  • Mass Spectrometry (MS): Offers molecular weight confirmation and fragmentation pattern analysis, which is valuable for structural verification.

Chromatographic Techniques

Liquid and gas chromatography techniques are commonly used for purification and analysis of 2-Iodo-1,3-dimethoxybenzene and its derivatives, with particular utility in reaction monitoring and purity assessment.

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